molecular formula C21H23N3O3S B2918649 1-(2,4-dimethoxyphenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea CAS No. 887891-03-4

1-(2,4-dimethoxyphenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea

Cat. No. B2918649
CAS RN: 887891-03-4
M. Wt: 397.49
InChI Key: WKEUPGPQCFEXRB-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxyphenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Rajanarendar et al. (2010) involved the synthesis of a series of related compounds, showing significant antibacterial and antifungal activity, as well as mosquito larvicidal properties against Culex quinquefasciatus larvae.
  • Mizuno et al. (2006) focused on the synthesis of metabolites related to this compound, achieving efficient and convenient syntheses with high yields.
  • Research by Smith et al. (2003) explored the lithiation and side-chain substitution of similar quinoline derivatives, yielding modified compounds in good yields.

Biological Activities and Applications

  • Aal (2002) investigated the synthesis of new analogues with expected biological activity against HBV (Hepatitis B Virus).
  • Baba et al. (1998) synthesized metabolites of a related compound, which showed an anti-inflammatory effect in an adjuvant arthritic rat model.
  • In the study by Ukhova et al. (1982), the synthesized spiro oxirane derivatives of the decahydroquinoline series showed promising results in certain reactions.

Antimicrobial and Antiviral Research

  • Shah et al. (2015) developed a library of quinazoline-based thiourea/chalcone hybrids and evaluated them for antimicrobial efficacy against various bacteria and fungi.
  • The research by Patel et al. (2007) on 3,4-Dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives revealed antibacterial and anti-HIV activities.

Other Studies

  • Zarrouk et al. (2014) conducted a theoretical study on the inhibition efficiencies of quinoxalines as corrosion inhibitors of copper in nitric acid.
  • Kalaiyarasi et al. (2019) synthesized acylthiourea derivatives and analyzed their sensing ability through colorimetric, UV-visible, and fluorescence titrations.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-13-4-5-14-11-15(20(25)23-18(14)10-13)8-9-22-21(28)24-17-7-6-16(26-2)12-19(17)27-3/h4-7,10-12H,8-9H2,1-3H3,(H,23,25)(H2,22,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEUPGPQCFEXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dimethoxyphenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea

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